molecular formula C21H26O3 B3060991 Pregna-4,6-diene-3,11,20-trione CAS No. 21063-91-2

Pregna-4,6-diene-3,11,20-trione

Cat. No.: B3060991
CAS No.: 21063-91-2
M. Wt: 326.4 g/mol
InChI Key: LPJAFNVSXMTJMN-DADBAOPHSA-N
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Description

Pregna-4,6-diene-3,11,20-trione is a synthetic steroid compound with the molecular formula C21H26O3. It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of three keto groups at positions 3, 11, and 20, and double bonds at positions 4 and 6. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-4,6-diene-3,11,20-trione typically involves multiple steps starting from readily available steroid precursors. One common method involves the deprotection of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione. This intermediate then undergoes rearrangement under alkaline conditions to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Pregna-4,6-diene-3,11,20-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert keto groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols from ketones.

Scientific Research Applications

Pregna-4,6-diene-3,11,20-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and immunosuppressive properties.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Pregna-4,6-diene-3,11,20-trione involves its interaction with specific molecular targets and pathways. As a steroid, it can bind to glucocorticoid receptors, leading to changes in gene expression and modulation of inflammatory responses . The compound’s effects are mediated through its ability to influence the activity of enzymes and signaling molecules involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-4,6-diene-3,11,20-trione is unique due to its specific arrangement of double bonds and keto groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,8,9,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4-5,10,15-17,19H,6-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJAFNVSXMTJMN-DADBAOPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2C=CC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943373
Record name Pregna-4,6-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21063-91-2
Record name Pregna-4,6-diene-3,11,20-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021063912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-4,6-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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